molecular formula C13H20O2 B098580 (2,2-Diethoxy-1-methylethyl)benzene CAS No. 15295-60-0

(2,2-Diethoxy-1-methylethyl)benzene

Cat. No. B098580
CAS RN: 15295-60-0
M. Wt: 208.3 g/mol
InChI Key: AMAXDFNIPPJNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Diethoxy-1-methylethyl)benzene is a chemical compound that belongs to the class of alkylated aromatic hydrocarbons. It is also known as 1-(2,2-diethoxypropyl)-benzene or DEPB. This compound is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds.

Scientific Research Applications

(2,2-Diethoxy-1-methylethyl)benzene is a versatile reagent that finds applications in various scientific research fields. It is widely used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various functionalized aromatic compounds, such as alkylated phenols, benzoic acid derivatives, and other substituted benzene derivatives.

Mechanism Of Action

The mechanism of action of (2,2-Diethoxy-1-methylethyl)benzene is not well understood. However, it is believed to act as an electrophilic reagent and undergo electrophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a useful intermediate for the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2,2-Diethoxy-1-methylethyl)benzene. However, it is not intended for human consumption, and its use is limited to scientific research purposes only.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2,2-Diethoxy-1-methylethyl)benzene is its reactivity towards various nucleophiles, which makes it a useful intermediate for the synthesis of various organic compounds. It is also relatively easy to synthesize and handle in the laboratory. However, its limited solubility in water and other polar solvents can be a limitation for certain applications.

Future Directions

For research include the development of new synthetic methodologies, investigation of its reactivity towards biomolecules, and the development of new applications in materials science.

Synthesis Methods

The synthesis of (2,2-Diethoxy-1-methylethyl)benzene can be achieved by the reaction of benzene with 2,2-diethoxypropane in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring is attacked by the electrophilic carbocation intermediate generated from 2,2-diethoxypropane.

properties

CAS RN

15295-60-0

Product Name

(2,2-Diethoxy-1-methylethyl)benzene

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1,1-diethoxypropan-2-ylbenzene

InChI

InChI=1S/C13H20O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3

InChI Key

AMAXDFNIPPJNCG-UHFFFAOYSA-N

SMILES

CCOC(C(C)C1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C(C)C1=CC=CC=C1)OCC

Other CAS RN

15295-60-0

Origin of Product

United States

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